molecular formula C19H19N5O2 B2607032 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one CAS No. 1325687-86-2

2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Cat. No. B2607032
CAS RN: 1325687-86-2
M. Wt: 349.394
InChI Key: QVJMFXDMCGKJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one” has the CAS Number: 2178771-46-3 . Its molecular formula is C17H20N4O and it has a molecular weight of 296.3669 .

Scientific Research Applications

Synthesis and Characterization

2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one and related compounds have been synthesized and characterized through various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These compounds, including oxadiazole derivatives, have been extensively studied for their chemical properties, including reactivity and stability through computational and experimental analyses (El-Azab et al., 2018; Peleckis et al., 2018).

Antimicrobial and Antitumor Activities

These compounds have demonstrated promising antimicrobial activities against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activities against Candida albicans and Saccharomyces cerevisiae (Shailesh et al., 2012; Kamal et al., 2015). Additionally, certain derivatives have shown significant anti-tumor activities in vitro against breast and liver cancer cell lines, highlighting their potential as leads for the development of new cancer therapies (Abu-Zaied et al., 2011).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have been employed to predict the interaction of these compounds with biological targets. This has helped in understanding their mechanism of action and potential efficacy as antimicrobial and anticancer agents. For example, molecular docking studies have been utilized to explore the interaction of oxadiazole derivatives with various proteins, aiding in the identification of compounds with promising anti-tubercular and anti-cancer activities (El-Azab et al., 2018).

properties

IUPAC Name

2-phenyl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-2-15(13-6-4-3-5-7-13)19(25)24-11-14(12-24)18-22-17(23-26-18)16-10-20-8-9-21-16/h3-10,14-15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMFXDMCGKJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.